molecular formula C15H19N3O B5202694 3-(3-methyl-1H-pyrazol-1-yl)-N-phenethylpropanamide

3-(3-methyl-1H-pyrazol-1-yl)-N-phenethylpropanamide

Cat. No.: B5202694
M. Wt: 257.33 g/mol
InChI Key: DAMTZCCQUGBNHX-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-N-phenethylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 3-position and a phenethylpropanamide moiety at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-N-phenethylpropanamide typically involves the reaction of 3-methyl-1H-pyrazole with phenethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 3-methyl-1H-pyrazole in anhydrous dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add phenethylpropanoyl chloride to the reaction mixture while maintaining the temperature at 0-5°C.

    Step 4: Stir the reaction mixture at room temperature for several hours.

    Step 5: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

    Step 6: Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted pyrazoles.

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-N-phenethylpropanamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
  • 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
  • 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)-N-phenethylpropanamide is unique due to its specific substitution pattern and the presence of the phenethylpropanamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-13-8-11-18(17-13)12-9-15(19)16-10-7-14-5-3-2-4-6-14/h2-6,8,11H,7,9-10,12H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMTZCCQUGBNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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